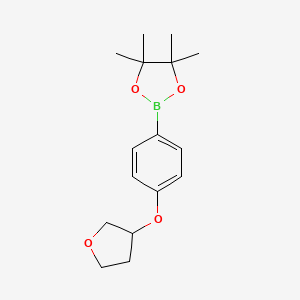
methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate, a member of the ester class of organic compounds, is an intriguing substance due to its distinctive structure and potential applications. This compound consists of a methyl group, a 4-chlorophenyl group, and a hydroxyacetate moiety. Its structural composition grants it unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of the corresponding acid. One common method is to react 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction proceeds under reflux conditions, yielding the desired ester after purification.
Industrial Production Methods: In industrial settings, the production of this compound might employ more efficient and scalable processes. Continuous flow synthesis, catalytic esterification, and advanced purification techniques such as crystallization or distillation can be utilized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, particularly on the hydroxy group, potentially forming carbonyl-containing derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, primarily affecting the chlorine atom.
Oxidation: Use of oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Oxidation: Formation of compounds like 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Conversion to 2-(4-chlorophenyl)ethanol.
Substitution: Production of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate serves as a valuable intermediate in organic synthesis. Its unique reactivity profile makes it suitable for the preparation of complex molecules, especially in the development of new pharmaceuticals.
Biology: In biological research, this compound can be utilized to study enzyme-catalyzed ester hydrolysis, offering insights into metabolic pathways and enzyme kinetics.
Medicine: The compound’s potential pharmacological properties are of interest in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound can be employed as a building block for the synthesis of agrochemicals, perfumes, and other specialty chemicals.
Mécanisme D'action
Effects and Molecular Targets: The exact mechanism of action of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate depends on its specific application. In general, the compound may interact with various enzymes, receptors, or other molecular targets, leading to desired biological effects. For instance, its interaction with esterases can result in hydrolysis, producing biologically active metabolites.
Pathways Involved: In medicinal chemistry, pathways involving this compound might include metabolic activation or deactivation through enzymatic reactions. It could also influence signaling pathways by modulating receptor activity or inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl(2S)-2-phenyl-2-hydroxyacetate: Lacks the chlorine atom, which may affect its reactivity and pharmacological properties.
Ethyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Substitution of the methyl group with an ethyl group, potentially altering its physical and chemical characteristics.
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate: Contains a bromine atom instead of chlorine, possibly leading to different reactivity and biological activity.
Uniqueness: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate’s unique structural features, particularly the presence of the 4-chlorophenyl group, endow it with distinctive properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various scientific fields.
This should cover the detailed aspects of this compound, from its synthesis to its potential applications. Any thoughts or additional details you’d like to explore?
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
Clé InChI |
GISNRFMQCNBYDG-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)O |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)

![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)





![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
